N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide
Description
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group at the 2-position and a phenylmethanesulfonamide group at the 1-position
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,12-13-4-2-1-3-5-13)18-14-10-16-15(17-11-14)19-6-8-22-9-7-19/h1-5,10-11,18H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNQUBZVKYPMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution at the 2-position of the pyrimidine ring. This can be achieved using morpholine and a suitable leaving group on the pyrimidine precursor.
Attachment of the Phenylmethanesulfonamide Group: The phenylmethanesulfonamide group is attached through a sulfonamide formation reaction, typically involving the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been identified as a potential therapeutic agent due to its ability to inhibit cytochrome P450 17 (CYP17) enzymes, which are crucial in the biosynthesis of steroid hormones. Inhibiting CYP17 can be beneficial in treating hormone-sensitive cancers, such as prostate cancer. The compound's structure allows it to effectively bind to the enzyme, thereby modulating its activity .
Biological Studies
Cellular Mechanisms
Research indicates that N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide can influence cellular processes by interacting with various biological targets. Its role in modulating signaling pathways related to cell proliferation and survival makes it a valuable tool for understanding disease mechanisms.
Chemical Biology
Pathway Probing
The compound serves as a probe in chemical biology studies, helping researchers elucidate the roles of specific proteins and pathways in disease progression. Its ability to selectively inhibit certain kinases allows for detailed investigations into signal transduction mechanisms .
Industrial Applications
Material Development
Beyond medicinal uses, this compound may find applications in the development of new materials or as a precursor for synthesizing other complex molecules. Its unique chemical properties could be leveraged in various industrial processes.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
-
Prostate Cancer Treatment :
A study demonstrated that the compound significantly reduced tumor growth in animal models of prostate cancer by effectively inhibiting CYP17 activity. This reduction was associated with lower serum testosterone levels, indicating a successful therapeutic effect . -
Kinase Inhibition Studies :
Research focusing on the compound's kinase inhibition properties revealed that it can selectively inhibit certain kinases involved in cancer progression, offering insights into targeted cancer therapies . -
Inflammatory Disease Models :
In models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in treating conditions characterized by excessive inflammation.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Inhibitor of CYP17 for hormone-sensitive cancers |
| Biological Studies | Modulates cellular processes and signaling pathways |
| Chemical Biology | Probes biological mechanisms and pathways |
| Industrial Applications | Potential use in material development and synthesis |
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2-hydroxyethyl)-N-methyl-2-morpholino-4-oxo-9-(1-phenoxyethyl)-4H-pyrido[1,2-a]pyrimidine-7-carboxamide
Uniqueness
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide is unique due to its specific combination of a morpholine group, a pyrimidine core, and a phenylmethanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and kinase modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinases are enzymes that catalyze the phosphorylation of proteins, which is crucial for various cellular processes. Inappropriately high activity of these kinases is often implicated in cancer progression. The inhibition of these pathways by this compound can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity Overview
- Target Kinases : The compound has shown activity against several protein kinases, including those involved in the MAPK pathway. This pathway is critical for cell signaling related to growth and differentiation.
- Cancer Treatment : Research indicates that this compound may be effective in treating various cancers by selectively inhibiting kinases associated with tumor growth .
- Pharmacokinetics : Studies on the pharmacokinetics and bioavailability of the compound have demonstrated its potential for therapeutic use, particularly when administered at optimal dosages .
Table 1: Summary of Research Findings on this compound
Detailed Research Findings
- Inhibition of MAPK Pathway : In a study involving melanoma cell lines with BRAF mutations, this compound effectively inhibited pERK signaling, a marker of MAPK pathway activation. This suggests its potential as a therapeutic agent against BRAF-mutant tumors .
- Disruption of RAF Dimerization : Another significant finding is the compound's ability to disrupt RAF dimerization, which is often associated with increased oncogenic signaling in colorectal cancer cells. This mechanism could provide a novel approach to treating cancers driven by RAS mutations .
- mTOR Pathway Modulation : The compound has also been studied for its effects on the mTOR pathway, a critical regulator of cell growth and metabolism. By inhibiting mTOR activity, it can potentially reduce tumor growth and enhance the efficacy of existing cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
